molecular formula C10H10N2O2 B3053110 3-Phenyl-1,3-diazinane-2,4-dione CAS No. 5100-31-2

3-Phenyl-1,3-diazinane-2,4-dione

Cat. No.: B3053110
CAS No.: 5100-31-2
M. Wt: 190.2 g/mol
InChI Key: QNWUGUUWSTVMDA-UHFFFAOYSA-N
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Description

3-Phenyl-1,3-diazinane-2,4-dione (CAS: Not explicitly provided; structurally referenced in ) is a six-membered heterocyclic compound featuring a 1,3-diazinane core with phenyl substitution at the 3-position and two ketone groups at the 2- and 4-positions. Its molecular formula is C₁₁H₁₀N₂O₂ (based on analogous compounds in and 15), and it is primarily utilized in pharmaceutical and organic synthesis research. The compound’s structural uniqueness lies in its phenyl group, which influences electronic distribution and steric effects, impacting reactivity and biological activity.

Properties

IUPAC Name

3-phenyl-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWUGUUWSTVMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517266
Record name 3-Phenyldihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5100-31-2
Record name 3-Phenyldihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with diethyl malonate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Phenyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

5-Fluorouracil (5-FU)

  • Structure : 5-Fluoro-1,3-diazinane-2,4-dione (CAS: 51-21-8; ).
  • Key Differences :
    • Substitution : Fluorine at position 5 vs. phenyl at position 3.
    • Bioactivity : 5-FU is a widely used antimetabolite in cancer therapy (colorectal, breast), targeting thymidylate synthase.
    • Pharmacokinetics : Short plasma half-life (15–20 min), necessitating high doses for therapeutic efficacy.
  • 5-FU’s cytotoxic fluoronucleotide metabolites are absent in the phenyl-substituted analog, suggesting divergent mechanisms of action.

1-Phenyl-1,3-diazinane-2,4-dione

  • Structure : CAS 15533-68-3 ().
  • Key Differences :
    • Substitution : Phenyl at position 1 vs. position 3.
    • Molecular Weight : 190.2 g/mol (C₁₀H₁₀N₂O₂).
  • Comparison :
    • Positional isomerism affects electronic properties and intermolecular interactions. The 3-phenyl derivative may exhibit stronger steric hindrance, altering solubility and reactivity.

1-Benzyl-5-bromo-1,3-diazinane-2,4-dione

  • Structure : CAS 3959-45-3 ().
  • Key Differences :
    • Substitution : Benzyl at position 1 and bromine at position 4.
    • Molecular Weight : 283.125 g/mol (C₁₁H₁₁BrN₂O₂).

5-(Naphthalen-2-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione

  • Structure : CAS 498531-61-6 ().
  • Key Differences: Core Heterocycle: Thiazolidine (sulfur-containing) vs. diazinane (nitrogen-only). Substitution: Naphthylamino group at position 5.

Physicochemical and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Plasma Half-Life Key Applications
3-Phenyl-1,3-diazinane-2,4-dione C₁₁H₁₀N₂O₂ ~204.21 (estimated) Not reported Low (lipophilic) Not studied Pharmaceutical synthesis
5-Fluorouracil (5-FU) C₄H₃FN₂O₂ 130.08 282–284 Water-soluble 15–20 min Anticancer therapy
1-Phenyl-1,3-diazinane-2,4-dione C₁₀H₁₀N₂O₂ 190.2 Not reported Moderate Not studied Research intermediate
1-Benzyl-5-bromo-1,3-diazinane-2,4-dione C₁₁H₁₁BrN₂O₂ 283.125 Not reported Low Not studied Organic synthesis
5-(Naphthalen-2-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione C₁₉H₁₄N₂O₂S 334.39 Not reported Low Not studied Antidiabetic research

Biological Activity

3-Phenyl-1,3-diazinane-2,4-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a diazinane ring with a phenyl substituent. Its molecular formula is C11H10N2O2C_{11}H_{10}N_2O_2, and it exhibits unique reactivity due to the presence of both nitrogen atoms and carbonyl groups.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes, influencing biochemical pathways critical for cellular functions. The compound's ability to bind to active sites on target proteins results in alterations in their activity and function.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . A study demonstrated that derivatives of this compound showed significant antibacterial and antifungal activity against various pathogens. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound demonstrated an IC50 value of 42.30 µM against human cancer cell lines in vitro .

Case Study: Cancer Cell Line Testing

In a recent study involving breast cancer cell lines (MCF-7), this compound was found to inhibit cell proliferation significantly. The study employed MTT assays to assess viability:

  • Cell Line: MCF-7
  • IC50: 42.30 µM
  • Control (Cisplatin): 21.42 µM

This indicates that while effective, the compound's potency is less than that of Cisplatin, a standard chemotherapeutic agent .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Docking studies suggest that the binding affinity of this compound to CDK2 is comparable to known inhibitors.

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%) at 50 µM
Cyclin-dependent kinase 275
Protein kinase A60

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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